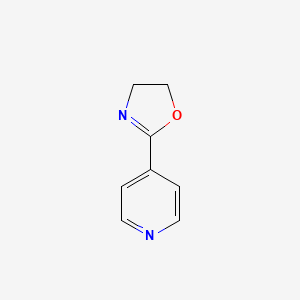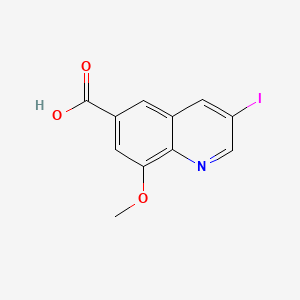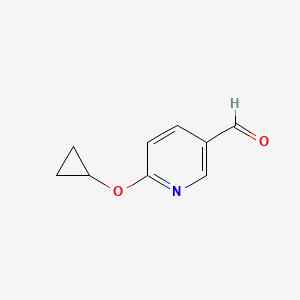
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a chloro group, a nicotinoyl chloride moiety, and a 6-methyl-pyridin-3-ylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride typically involves the reaction of 5-chloronicotinic acid with 6-methyl-3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form the nicotinoyl chloride derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
化学反応の分析
Types of Reactions
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound.
科学的研究の応用
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
作用機序
The mechanism of action of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride involves its interaction with specific molecular targets. The chloro and nicotinoyl chloride groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The 6-methyl-pyridin-3-ylamino moiety can enhance the compound’s binding affinity and specificity for certain targets, thereby modulating specific biochemical pathways .
類似化合物との比較
Similar Compounds
- 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- (6-methylpyridin-3-yl)methanamine
Uniqueness
5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in scientific research and industry .
特性
分子式 |
C12H9Cl2N3O |
|---|---|
分子量 |
282.12 g/mol |
IUPAC名 |
5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C12H9Cl2N3O/c1-7-2-3-9(6-15-7)17-12-10(13)4-8(5-16-12)11(14)18/h2-6H,1H3,(H,16,17) |
InChIキー |
GITLOCXEMGUJIK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


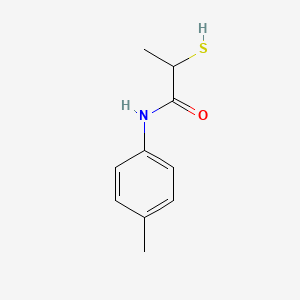
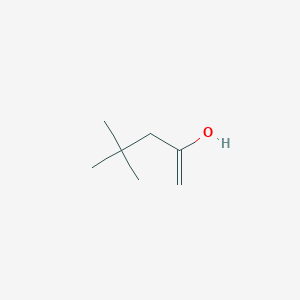
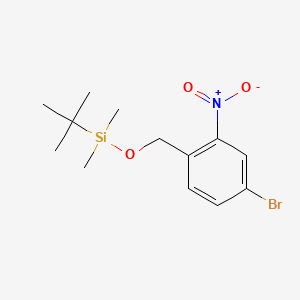

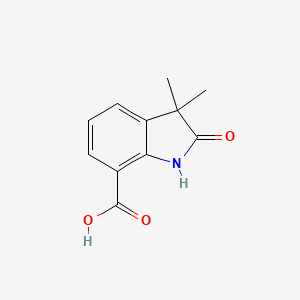

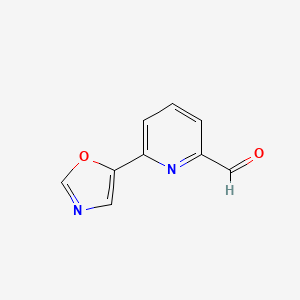
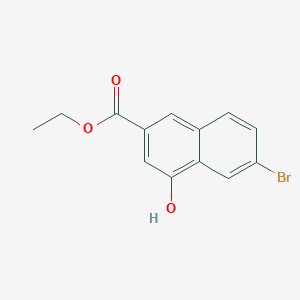
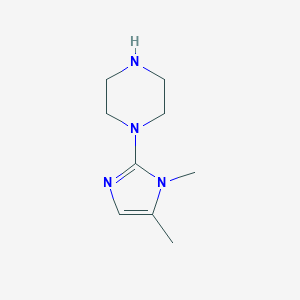
![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)
